REACTION_CXSMILES
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C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[Br:15][C:16]1[C:17]([OH:24])=[C:18]([CH:21]=[CH:22][CH:23]=1)[CH:19]=O.[NH:25]1[CH2:30][CH2:29][O:28][CH2:27][CH2:26]1>O1CCCC1>[Br:15][C:16]1[CH:23]=[CH:22][CH:21]=[C:18]([CH2:19][N:25]2[CH2:30][CH2:29][O:28][CH2:27][CH2:26]2)[C:17]=1[OH:24] |f:0.1|
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Name
|
|
Quantity
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3.18 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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BrC=1C(=C(C=O)C=CC1)O
|
Name
|
|
Quantity
|
1.04 mL
|
Type
|
reactant
|
Smiles
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N1CCOCC1
|
Name
|
|
Quantity
|
30 mL
|
Type
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solvent
|
Smiles
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O1CCCC1
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture stirred at ambient temperature for 18 h
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
After filtering from a little insoluble material
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between dichloromethane and water
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Type
|
WASH
|
Details
|
the solvent phase was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated to an oil
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C(=CC=C1)CN1CCOCC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |